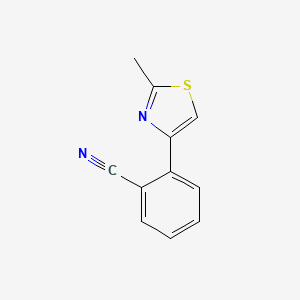

2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-5-3-2-4-9(10)6-12/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSXZWUTGHIMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290407 | |

| Record name | 2-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944450-90-2 | |

| Record name | 2-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methyl-4-thiazolyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Methyl 1,3 Thiazol 4 Yl Benzonitrile and Positional Isomers

Hantzsch Thiazole (B1198619) Synthesis Approaches and Mechanistic Considerations

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring. synarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comnih.gov The reaction is known for its reliability and high yields, making it a preferred route for synthesizing a wide variety of substituted thiazoles. chemhelpasap.commdpi.com

Reaction of Thioacetamide (B46855) with Substituted Bromoacetylbenzonitriles

A direct application of the Hantzsch synthesis is the reaction between a substituted α-bromoacetylbenzonitrile and thioacetamide to yield the corresponding (2-methyl-1,3-thiazol-4-yl)benzonitrile isomer. For instance, the positional isomer 4-(2-methylthiazol-4-yl)benzonitrile is synthesized by reacting 4-(2-bromoacetyl)benzonitrile (B32679) with thioacetamide.

The mechanism for this reaction proceeds through several key steps:

Nucleophilic Attack: The sulfur atom of thioacetamide acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetylbenzonitrile. This initial step results in the displacement of the bromide ion and the formation of an isothioamide intermediate.

Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: A subsequent dehydration step occurs, leading to the formation of the aromatic thiazole ring. youtube.com

This synthetic pathway efficiently constructs the desired thiazole ring appended to the benzonitrile (B105546) moiety, providing a key intermediate for more complex molecular structures.

General Application of Alpha-Haloketones with Thioamides in Thiazole Ring Formation

The Hantzsch synthesis is a broadly applicable and robust method for forming the thiazole core. The reaction involves the condensation of an α-halocarbonyl compound with a species containing a thioamide functional group. nih.govresearchgate.net The process begins with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the carbon bearing the halogen on the α-haloketone. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization as the nitrogen attacks the carbonyl carbon, and a final dehydration step yields the stable, aromatic thiazole ring. chemhelpasap.comyoutube.com The aromaticity of the final product serves as a significant driving force for the reaction. youtube.com This fundamental reaction can be used to synthesize a vast library of thiazole derivatives by varying the substituents on both the α-haloketone and the thioamide starting materials.

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to traditional organic syntheses to reduce environmental impact. For the Hantzsch thiazole synthesis, this has led to the development of methodologies that utilize alternative energy sources and environmentally benign solvents. bepls.com These approaches aim to improve reaction efficiency, shorten reaction times, and simplify purification processes. mdpi.com

Microwave-Assisted Reactions for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. In the context of the Hantzsch thiazole synthesis, microwave assistance can dramatically reduce reaction times and improve product yields. bepls.comnih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was completed in under 30 minutes with yields of 89–95%. nih.govnih.gov In contrast, the same reactions carried out under conventional reflux conditions required 8 hours and resulted in lower yields. researchgate.net The enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8 hours | Lower yields | researchgate.net |

| Microwave Irradiation | < 30 minutes | 89-95% | nih.govnih.gov |

Utilization of Environmentally Benign Solvents (e.g., Glycerol)

The choice of solvent is a critical factor in green chemistry. Glycerol (B35011) has gained attention as a sustainable and recyclable solvent for organic reactions. researchgate.net It is non-toxic, biodegradable, and has a high boiling point, making it a safe alternative to volatile organic solvents. acgpubs.org The Hantzsch synthesis of thiazoles has been successfully performed in glycerol, often at room temperature and without the need for a catalyst. acgpubs.orgacgpubs.org A variety of α-bromoketones undergo smooth condensation with thioamides or thioureas in glycerol, with reactions typically completing within two hours and affording excellent yields. acgpubs.org An added benefit is the ease of product separation; the product can be extracted with a solvent like ethyl acetate, allowing the glycerol to be recovered and reused. researchgate.netacgpubs.org The use of deep eutectic solvents, such as a choline (B1196258) chloride/glycerol mixture, has also proven effective, providing a green and reusable medium for the Hantzsch reaction. nih.gov

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| α-bromoketones and thiourea/thioamides | Glycerol, Room Temperature, Catalyst-free | ~2 hours | Excellent | acgpubs.org |

| 2-bromoacetophenone and thioacetamide | Glycerol, Room Temperature | 1.5 hours | 92% | researchgate.net |

| Bromoacetylferrocene and aryl thioureas | Choline chloride/Glycerol, 80 °C | - | 76-91% | nih.gov |

Strategies for Directed Derivatization and Functionalization

The functionalization of the 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile core structure is essential for modulating its physicochemical properties and biological activity. Strategies often focus on the modification of the thiazole ring, which is susceptible to various chemical transformations.

One prominent method for derivatization is the C-H functionalization of the thiazole ring. For instance, benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to generate thiazol-2-yl-triphenylphosphonium salts. nih.govacs.org These stable intermediates can then react with a range of nucleophiles, including O- and N-centered nucleophiles, to introduce ethers and amines at the C2 position. researchgate.netnih.gov This approach allows for the direct installation of new functional groups onto the heterocyclic core under mild conditions. Further modifications can include metal-catalyzed cross-coupling reactions to form C-C or C-N bonds, significantly expanding the structural diversity of the derivatives.

Introduction of Ethynyl (B1212043) Linkers for Structural Expansion

The introduction of ethynyl linkers into the molecular framework of this compound analogues serves as a powerful strategy for structural expansion and modulation of biological activity. This approach is particularly valuable in the development of ligands for neurological targets, such as the metabotropic glutamate (B1630785) subtype-5 receptor (mGluR5). The rigid, linear geometry of the ethynyl group allows for precise positioning of pharmacophoric elements, enabling fine-tuning of receptor affinity and selectivity.

A key synthetic route for introducing this linker is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. In the context of synthesizing analogues like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a common strategy involves coupling a halogenated benzonitrile derivative with an ethynyl-thiazole synthon. For instance, an improved five-step synthesis for a precursor to a PET radioligand, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was developed starting from 4-bromo-2-formylthiazole (B1272500) and employing a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile. researchgate.net

The resulting ethynyl-linked compounds have demonstrated exceptionally high affinity for their biological targets. For example, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, an analogue of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine), was found to have an IC50 value of 36 pM for mGluR5. nih.govacs.org This highlights the effectiveness of the ethynyl linker in optimizing molecular architecture for potent biological interactions.

Synthesis of Radiolabeled Analogues for Positron Emission Tomography (PET) Precursors

The development of radiolabeled analogues of this compound is crucial for their use as tracers in Positron Emission Tomography (PET), a non-invasive imaging technique used to visualize and measure metabolic processes in the body. Specifically, analogues have been designed and labeled with isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) to serve as high-affinity radioligands for imaging mGluR5 in the brain. nih.govnih.govnih.gov

The radiosynthesis of these tracers often involves a nucleophilic substitution reaction on a suitable precursor molecule. For the ¹⁸F-labeling of compounds like [¹⁸F]3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile ([¹⁸F]SP203), a common precursor is the corresponding bromomethyl or iodomethyl analogue. researchgate.netnih.gov The precursor is treated with [¹⁸F]fluoride ion, which displaces the leaving group (bromo or iodo) to incorporate the positron-emitting isotope. This method has been shown to produce the desired radioligand in high radiochemical yield (87% for [¹⁸F]SP203). nih.govacs.orgfigshare.com

Similarly, for [¹⁸F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([¹⁸F]F-MTEB), radiosynthesis was achieved via a nucleophilic aromatic substitution reaction on an aryl chloride precursor using [¹⁸F]F⁻ with Kryptofix222 in a microwave-assisted reaction, completed within approximately 35 minutes. nih.gov These radiolabeled compounds have been successfully used in preclinical PET imaging studies in animals, demonstrating high uptake in mGluR5-rich brain regions and confirming their potential for use in human subjects. nih.govnih.gov

| Radioligand | Precursor | Isotope | Radiochemical Yield (RCY) | Specific Activity (SA) | Reference |

|---|---|---|---|---|---|

| [¹⁸F]SP203 | Bromomethyl analog | ¹⁸F | 87% | Not specified | nih.govacs.org |

| [¹⁸F]F-MTEB | Aryl chloride analog | ¹⁸F | ~4 ± 0.9% | 49.9 ± 17.4 TBq/mmol | nih.gov |

| [¹¹C]SP203 | Iodo precursor | ¹¹C | >98% | Not specified | researchgate.net |

Formation of Phenylene-Bisthiazole and Hydrazinyl-Thiazole Derivatives

Synthetic methodologies have been extended to create more complex structures, such as phenylene-bisthiazole and hydrazinyl-thiazole derivatives, starting from scaffolds related to this compound. These derivatives are explored for a range of biological activities, including antifungal applications. researchgate.netnih.gov

The synthesis of 1,4-phenylene-bisthiazoles can be achieved through a multi-step sequence. A representative pathway begins with the Hantzsch condensation of thioacetamide with 4-(2-bromoacetyl)benzonitrile to form the positional isomer 4-(2-methylthiazol-4-yl)benzonitrile. researchgate.net This intermediate is then converted to a thioamide derivative, which undergoes a second Hantzsch condensation with an α-haloketone or α-haloester to yield the target 1,4-phenylene-bisthiazole structure. researchgate.net

For hydrazinyl-thiazole derivatives, a common synthetic approach involves the classical condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization with an appropriate α-halocarbonyl compound. nih.gov This two-step process allows for the introduction of the 2-hydrazinyl moiety onto the thiazole ring. The resulting 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown superior antifungal potency compared to analogues lacking the C₂-hydrazone linkage, a difference potentially attributed to increased lipophilicity which may enhance penetration of the fungal cell membrane. nih.gov

Positional and Substituent Modulation for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies involve systematically modifying the position and nature of substituents on both the benzonitrile and thiazole rings to understand their impact on efficacy and selectivity.

Investigations into 1,3-thiazole derivatives as cholinesterase inhibitors have provided valuable SAR insights. academie-sciences.fracademie-sciences.fr These studies group compounds into sets, such as amides and their reduced amine analogues, and then introduce various substituents to probe their effects. For example, it was found that a flexible benzyl-type substituent coupled to a 1,3-thiazole-2-amino linker was preferable for selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fr

In another context, the antimicrobial activity of 1,3-thiazole derivatives was found to be highly dependent on the positioning of substituents. A comparison between two structural isomers revealed that a compound with a 4-hydroxyphenyl group at the 2-position of the thiazole ring exhibited greater antimicrobial activity than its isomer with the same group at the 4-position. nih.gov Furthermore, the functionalization of a related N-(benzo[d]thiazol-2-yl)benzamide scaffold with a nitro (NO₂) group at different positions (ortho, meta, para) significantly influenced the compound's solid-state arrangement and optical properties, demonstrating how positional isomerism can have a profound impact on molecular properties. mdpi.com These studies underscore the importance of systematic structural modulation to derive potent and selective biologically active agents.

| Compound Series | Structural Variation | Observed SAR Finding | Target/Activity | Reference |

|---|---|---|---|---|

| 1,3-Thiazole Derivatives | Amide vs. Amine linker | Flexible benzyl (B1604629) substituent on amino linker preferred for selectivity. | Butyrylcholinesterase (BChE) Inhibition | academie-sciences.fr |

| 4-Hydroxyphenyl-1,3-Thiazoles | Positional Isomerism (substituent at C2 vs. C4) | 4-Hydroxyphenyl at 2-position showed higher activity. | Antimicrobial | nih.gov |

| N-(benzo[d]thiazol-2-yl)-nitrobenzamides | Positional Isomerism (ortho, meta, para-NO₂) | NO₂ position influenced crystal packing and optical properties. | Structural/Optical Properties | mdpi.com |

Rigorous Characterization and Advanced Analytical Techniques for Thiazole Benzonitrile Compounds

Spectroscopic Characterization Methodologies

Spectroscopy provides fundamental insights into the molecular architecture, including the connectivity of atoms, the molecular weight, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

For 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile, ¹H NMR spectroscopy is used to identify all unique proton environments. The aromatic protons on the benzonitrile (B105546) ring are expected to appear as a complex multiplet system in the downfield region (typically δ 7.5–8.0 ppm) due to their distinct electronic environments and spin-spin coupling. The lone proton on the thiazole (B1198619) ring (H-5) would likely resonate as a singlet, while the methyl group protons attached to the thiazole ring would also produce a characteristic singlet, but further upfield.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the nitrile carbon (C≡N), the quaternary carbons of the aromatic rings, the protonated aromatic carbons, and the carbons of the thiazole ring, including the methyl carbon. The chemical shifts provide critical information about the electronic environment of each carbon atom.

Illustrative ¹H NMR Data (in CDCl₃, 500 MHz): This table contains predicted data based on established chemical shift principles for the structure of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80-7.60 | m | 4H | Ar-H (Benzonitrile) |

| 7.45 | s | 1H | Thiazole C5-H |

| 2.75 | s | 3H | Thiazole -CH₃ |

Illustrative ¹³C NMR Data (in CDCl₃, 126 MHz): This table contains predicted data based on established chemical shift principles for the structure of this compound.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.5 | Thiazole C2 |

| 153.0 | Thiazole C4 |

| 133.0 - 129.0 | Ar-C (Benzonitrile) |

| 118.5 | Thiazole C5 |

| 117.0 | -C≡N |

| 112.0 | Ar-C (ipso, attached to CN) |

| 19.5 | -CH₃ |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms with very high confidence. For this compound (C₁₁H₈N₂S), HRMS would be used to confirm this exact elemental composition. Analysis of fragmentation patterns can further corroborate the proposed structure, as the molecule breaks apart in predictable ways upon ionization.

Illustrative HRMS-ESI Data: This table contains calculated values for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂S |

| Molecular Weight | 200.26 g/mol |

| Calculated m/z for [M+H]⁺ | 201.0481 |

| Calculated m/z for [M+Na]⁺ | 223.0300 |

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrations of bonds within a molecule. It is exceptionally useful for identifying the functional groups present in a compound.

For this compound, the FT-IR spectrum would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region. Other key signals would include C=N and C=C stretching vibrations from the thiazole and benzonitrile rings (approx. 1500-1650 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching from the methyl group (below 3000 cm⁻¹). The region below 1500 cm⁻¹ contains a complex pattern of absorptions known as the "fingerprint region," which is unique to the molecule. FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds that are weak absorbers in the infrared.

Illustrative FT-IR Data: This table contains representative absorption frequencies based on the functional groups present in this compound.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2900 | Aliphatic C-H Stretch (-CH₃) | Weak |

| 2225 | C≡N Stretch (Nitrile) | Strong, Sharp |

| 1605, 1550, 1480 | Aromatic & Heteroaromatic C=C/C=N Stretch | Medium-Strong |

Chromatographic Methods for Compound Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for monitoring reaction progress, isolating final products, and quantifying purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC method, typically using a C18 column, is suitable for assessing the purity of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, often a mixture of acetonitrile (B52724) and water, carries the sample through the column. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram, which should ideally show a single, sharp peak. A purity level of >95% or >98% is often required for subsequent applications.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for larger-scale purification by column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a chamber containing a solvent (eluent). As the solvent moves up the plate, it separates the components of the mixture based on their polarity. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The product's retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property in a given eluent system.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a pure compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For thiazole-benzonitrile derivatives, this technique is crucial for confirming that the synthesis has yielded the target molecule with the correct stoichiometry of elements. The theoretical composition of this compound (C₁₁H₈N₂S) is C, 65.98%; H, 4.03%; N, 13.99%. Experimental values obtained for related thiazole derivatives demonstrate the high accuracy of this method. For instance, in the synthesis of novel thiazole derivatives, researchers report elemental analysis results where the experimentally found percentages deviate by less than 0.5% from the calculated values, which is within the accepted margin of experimental error and confirms the proposed structures. mdpi.comnih.gov

Below is a representative table showcasing elemental analysis data for a series of synthesized thiazole derivatives, illustrating the expected agreement between calculated and found values.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| Compound A | C₁₀H₁₀N₄S₂ | C: 47.98, H: 4.03, N: 22.38 | C: 48.05, H: 3.89, N: 22.24 |

| Compound B | C₁₂H₁₂N₄OS₂ | C: 49.30, H: 4.14, N: 19.16 | C: 49.45, H: 4.05, N: 19.02 |

| Compound C | C₁₇H₁₄N₄OS₂ | C: 57.61, H: 3.98, N: 15.81 | C: 57.73, H: 3.76, N: 15.72 |

| Compound D | C₁₆H₁₆ClN₅S₂ | C: 50.85, H: 4.27, N: 18.53 | C: 51.02, H: 4.13, N: 18.44 |

This table presents illustrative data from synthesized thiazole derivatives to demonstrate the application of elemental analysis. mdpi.com The data does not represent this compound.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

While elemental analysis confirms the composition of a molecule, X-ray crystallography provides the definitive, unambiguous determination of its three-dimensional structure in the solid state. This powerful technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms within the crystal lattice.

Although a crystal structure for this compound is not publicly available, analysis of closely related benzothiazole (B30560) and thiazole derivatives demonstrates the level of structural detail that can be achieved. For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals an almost planar molecule, with the benzothiazole and chromene ring systems being nearly coplanar. nih.gov In another study on 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, the analysis showed a non-planar acrylonitrile (B1666552) moiety, with specific torsion angles indicating significant twisting around the double bond. researchgate.net These studies highlight the ability of X-ray crystallography to reveal subtle conformational features that are critical to understanding a molecule's properties and interactions.

The crystallographic data obtained for a thiazole-benzonitrile compound would include key parameters such as the crystal system, space group, and unit cell dimensions, as summarized in the representative table below.

| Parameter | Illustrative Data for a Benzothiazole Derivative researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0135 (3) |

| b (Å) | 16.6359 (5) |

| c (Å) | 9.1769 (3) |

| α (°) | 90 |

| β (°) | 105.999 (2) |

| γ (°) | 90 |

| Volume (ų) | 1469.04 (8) |

| Z | 4 |

This table provides representative crystallographic data from a published structure of a benzothiazole derivative to illustrate the typical parameters determined. researchgate.net This data is not for this compound.

Such detailed structural information is invaluable, providing insights into intermolecular interactions, packing forces within the crystal, and potential polymorphic forms. It serves as the gold standard for structural verification in medicinal and materials chemistry.

Mechanistic Investigations of Thiazole Benzonitrile Derivatives in Biological Systems Non Clinical Context

Elucidation of Enzyme Inhibition Mechanisms

Research into the direct inhibitory effects of 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile on xanthine (B1682287) oxidase is not available in the current body of scientific literature. While various thiazole (B1198619) derivatives have been investigated as potential xanthine oxidase inhibitors to reduce uric acid production, specific mechanistic studies, including enzyme kinetics and binding interactions for this compound, have not been reported. nih.govresearchgate.net

There is no specific information available from the conducted searches detailing the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) by this compound. The inhibition of this enzyme is a key mechanism for many antifungal agents, particularly azole derivatives, which interfere with ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov However, studies focusing on the interaction between this compound and CYP51 have not been identified.

No published research was found that investigates the role of this compound as an inhibitor of enzymes involved in the biosynthesis of L-rhamnosyl residues, such as RmlC and RmlD. This pathway is crucial for the formation of the bacterial cell wall and is a target for novel antibacterial agents, but the inhibitory potential of this specific thiazole-benzonitrile derivative has not been explored in the available literature.

Analysis of Receptor Binding and Modulatory Effects

Specific studies detailing the allosteric modulation or antagonism of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) by this compound are not present in the available research. The mGluR5 receptor is a significant target in neuroscience for its role in synaptic plasticity. nih.govnih.gov A related but structurally distinct compound, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), is a well-documented negative allosteric modulator of mGluR5. researchgate.netmdpi.com However, direct evidence and mechanistic elucidation for this compound's interaction with the mGluR5 receptor, including binding affinity, cooperativity, and effects on downstream signaling pathways, are currently lacking in the scientific literature.

No scientific literature was identified that describes the antagonistic activity of this compound at the GABAA receptor. The GABAA receptor is a primary target for a wide range of therapeutic agents that modulate inhibitory neurotransmission. nih.govnih.gov While other novel heterocyclic compounds have been explored as GABAA receptor modulators, the specific interaction and antagonistic mechanism of this compound with this receptor have not been reported. researchgate.net

Metabolic Transformation Pathways and Biotransformation Studies (In Vitro Models)

In non-clinical settings, in vitro models are fundamental for elucidating the metabolic fate of new chemical entities. These models, primarily utilizing liver microsomes and recombinant enzymes, offer a controlled environment to identify metabolic pathways, the enzymes responsible, and potential species differences. For thiazole-benzonitrile derivatives, such studies have focused on understanding the oxidative and conjugative pathways that govern their biotransformation.

Cytochrome P-450 Mediated Reactions

The Cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast array of xenobiotics. For thiazole-benzonitrile derivatives, CYP-mediated reactions are crucial in their initial biotransformation. Investigations into the structurally analogous compound 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP) provide significant insight into the likely oxidative pathways.

Studies using rat and human liver microsomes have shown that MTEP is subject to extensive oxidative metabolism. nih.gov The primary metabolites identified suggest that metabolic attack occurs at several positions on the molecule. The major oxidative transformations observed in vitro include the formation of a hydroxymethyl metabolite from the oxidation of the thiazole's methyl group, the generation of N-oxides, and the opening of the thiazole ring itself. nih.gov

Further investigations using a panel of expressed rat and human CYP isoforms have pinpointed the specific enzymes responsible for these transformations. The metabolism of MTEP appears to be primarily mediated by CYP1A and CYP2C isoforms. nih.gov This specificity can have implications for potential drug-drug interactions and may contribute to observed species differences in the compound's biological effects. nih.gov

| Metabolite ID | Metabolic Reaction | Description |

|---|---|---|

| M1 | Hydroxylation | Hydroxymethyl metabolite formed via oxidation of the methyl group on the thiazole ring. |

| M2 | Oxidation | N-oxide metabolite. |

| M3 | Ring Scission | Thiazole-ring opened metabolite. |

| M4 | Oxidation | Additional oxide metabolite. |

| M5 | Oxidation | Carbon dioxide (CO2). |

| CYP Isoform Family | Involvement | Species Studied |

|---|---|---|

| CYP1A | Primarily responsible for metabolism. | Rat, Human |

| CYP2C | Primarily responsible for metabolism. | Rat, Human |

Glutathionylation Processes in Radiodefluorination

Phase II metabolism often involves the conjugation of a xenobiotic or its metabolite with endogenous molecules to increase water solubility and facilitate excretion. Glutathionylation, the conjugation with glutathione (B108866) (GSH), is a key detoxification pathway catalyzed by glutathione S-transferases (GSTs). This process is particularly relevant for compounds containing reactive electrophilic sites.

In the context of fluorinated thiazole-benzonitrile derivatives, such as the radiolabeled analog [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile, glutathionylation can play a role in a process known as defluorination. Aromatic fluorine atoms are generally stable, but their displacement can occur metabolically, especially when positioned at an activated site on the aromatic ring.

The mechanism of metabolic defluorination often involves an initial oxidative step by CYP enzymes to form an unstable intermediate, which is then susceptible to nucleophilic attack. However, a direct nucleophilic aromatic substitution (SNAr) mechanism is also a recognized pathway for the defluorination of certain electron-deficient aromatic fluorides. In this pathway, the electron-withdrawing nature of substituents on the ring (like a nitrile group) makes the carbon atom attached to the fluorine electrophilic and thus a target for nucleophiles like the thiolate anion of glutathione (GS⁻). The displacement of the fluoride (B91410) ion by GSH results in a glutathione conjugate. This process, when involving a fluorine radioisotope like ¹⁸F, is termed radiodefluorination. While this pathway is biochemically plausible for fluorinated thiazole-benzonitrile compounds, direct experimental evidence confirming this specific glutathionylation process in the metabolism of this class of derivatives is not yet extensively documented in the public literature.

| Reactant | Key Enzyme | Process | Product |

|---|---|---|---|

| Fluorinated Thiazole-Benzonitrile | Glutathione S-Transferase (GST) | Nucleophilic Aromatic Substitution (SNAr) | Glutathione Conjugate |

Academic Research Applications and Pharmacological Potential of Thiazole Benzonitrile Structures Excluding Clinical Human Data

Research into Novel Antimicrobial Agents

Thiazole-benzonitrile derivatives have been a focal point in the quest for new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Antibacterial Activity Studies

Numerous studies have highlighted the potential of thiazole (B1198619) derivatives as antibacterial agents. biointerfaceresearch.com A variety of these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov

Specifically, certain acetamide (B32628) substituted thiazole derivatives have shown potent activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. biointerfaceresearch.com Similarly, other research has found that novel thiazole derivatives can exhibit considerable antibacterial action against Staphylococcus aureus and Haemophilus influenzae. biointerfaceresearch.com The antibacterial efficacy of these compounds is often influenced by the nature of substituent groups on the core structure, with electron-withdrawing groups on an associated benzene (B151609) ring sometimes enhancing activity. biointerfaceresearch.com

Research into (2-aminothiazol-4-yl) methyl ester derivatives revealed prominent antibacterial activity when compared to reference drugs. biointerfaceresearch.com Furthermore, pyrazole-based thiazole derivatives have also been identified as having a significant role in the pharmaceutical field due to their antibacterial properties. biointerfaceresearch.com A study on (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (a compound related to the subject of this article) demonstrated superior antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against both E. coli and B. subtilis. researchgate.net

| Bacterial Strain | Compound Type | Observed Activity | Source |

|---|---|---|---|

| Escherichia coli | Acetamide substituted thiazoles | Potent | biointerfaceresearch.com |

| Staphylococcus aureus | Acetamide substituted thiazoles | Potent | biointerfaceresearch.com |

| Bacillus subtilis | Acetamide substituted thiazoles | Potent | biointerfaceresearch.com |

| Escherichia coli | (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile | MIC: 3.9 µg/mL | researchgate.net |

| Bacillus subtilis | (E)-4-(2-(2-(1-(2,4-dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile | MIC: 3.9 µg/mL | researchgate.net |

| Pseudomonas aeruginosa | Thiazole derivatives | Prominent | biointerfaceresearch.com |

Antifungal Activity Investigations

The exploration of thiazole derivatives has extended to their potential as antifungal agents, particularly against opportunistic pathogens like Candida species and the bacterium Mycobacterium tuberculosis.

Newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have demonstrated very strong antifungal effects against clinical isolates of Candida albicans. nih.govbohrium.comnih.gov The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 0.008 to 7.81 µg/mL, with some derivatives showing activity comparable or even superior to the standard antifungal drug nystatin. nih.govnih.gov The mechanism of action for these compounds may involve disruption of the fungal cell wall and/or cell membrane. nih.govbohrium.comnih.gov

In the context of Mycobacterium tuberculosis, a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated. nih.gov Eight of the twenty-six new compounds inhibited the growth of the H37Rv strain of Mycobacterium tuberculosis, with MIC values ranging from 50 to 100 μg/ml. nih.gov The most promising of these was (E)-4-(2-(2-(5-bromo-2-(ethynyloxy)benzylidene)hydrazinyl)thiazol-4-yl)benzonitrile, which showed 61.86 ± 1.85% inhibition at a concentration of 50 μg/ml. nih.gov

| Organism | Compound Type | Observed Activity (MIC) | Source |

|---|---|---|---|

| Candida albicans | Thiazole derivatives with cyclopropane | 0.008–7.81 µg/mL | nih.govnih.gov |

| Mycobacterium tuberculosis H37Rv | Acetylene-containing 2-(2-hydrazinyl)thiazole derivatives | 50–100 µg/mL | nih.gov |

Explorations in Anticancer Agents

The structural motif of thiazole is present in a number of compounds investigated for their anticancer properties. Research into thiazole-benzonitrile structures has uncovered potential cytotoxic effects against various cancer cell lines in laboratory settings.

In Vitro Cytotoxic Effects on Human Cancer Cell Lines

A variety of thiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells. nih.gov For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One derivative, compound 4c, was particularly potent, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells, which were lower than the standard drug Staurosporine. mdpi.com

In another study, thiazole derivatives incorporated with a phthalimide (B116566) structure were assessed. nih.gov Among the eleven compounds tested, one derivative (5b) was found to be the most potent against MCF-7 cells, with an IC50 of 0.2±0.01 µM. nih.gov Other derivatives showed strong cytotoxic activity against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells. nih.gov The mechanism of cell death for these compounds appears to be related to the induction of apoptosis. nih.gov

Furthermore, some benzothiazole (B30560) derivatives have been investigated for their anticancer potential against various cell lines including those of the lung, breast, and kidney, showing a good percentage of growth inhibition. nih.gov Substituted bromopyridine acetamide benzothiazole derivatives also showed potent antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines. nih.gov

| Cell Line | Compound Type | Observed Activity (IC50) | Source |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | 2.57 ± 0.16 µM | mdpi.com |

| HepG2 (Liver Cancer) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | 7.26 ± 0.44 µM | mdpi.com |

| MCF-7 (Breast Cancer) | Thiazole-phthalimide derivative (5b) | 0.2 ± 0.01 µM | nih.gov |

| MDA-MB-468 (Breast Cancer) | Thiazole-phthalimide derivative (5k) | 0.6 ± 0.04 µM | nih.gov |

| PC-12 (Pheochromocytoma) | Thiazole-phthalimide derivative (5g) | 0.43 ± 0.06 µM | nih.gov |

Research Focused on Central Nervous System (CNS) Disorders

Thiazole-benzonitrile structures have also been instrumental in the development of molecular probes and potential therapeutic agents for disorders of the central nervous system. A key area of this research has been the targeting of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).

Development of Potential Therapeutics Targeting mGluR5

The metabotropic glutamate receptor 5 (mGluR5) is a significant target for the treatment of various CNS disorders, including depression, anxiety, and addiction. mdpi.com The compound 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) is a well-known potent and selective noncompetitive antagonist for mGluR5. nih.gov

Using the structure of MTEP as a template, researchers have designed and synthesized analogs for use as radioligands in positron emission tomography (PET) imaging of mGluR5 in the brain. nih.gov One such analog is [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB), which has shown high affinity for mGluR5 receptors with a Ki of 0.08 ± 0.02 nM. nih.gov

Another analog, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, demonstrated exceptionally high affinity (IC50 = 36 pM) and potency for mGluR5. acs.org These findings underscore the importance of the thiazole-benzonitrile scaffold in designing potent and selective ligands for mGluR5, which are valuable tools for studying the role of this receptor in the brain and for developing potential new therapies for CNS disorders.

| Compound | Target | Affinity/Potency | Source |

|---|---|---|---|

| [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB) | mGluR5 | Ki: 0.08 ± 0.02 nM | nih.gov |

| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | IC50: 36 pM | acs.org |

Investigation in Pre-Clinical Models for Neurological Conditions (e.g., Anxiety, Depression, Schizophrenia, Parkinson's Disease)

While direct preclinical data on 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is not extensively available in the public domain, research on closely related analogs, particularly those targeting the metabotropic glutamate receptor subtype 5 (mGlu5), provides a strong rationale for its investigation in neurological disorders. The mGlu5 receptors are implicated in the pathophysiology of a variety of central nervous system (CNS) diseases, including anxiety, depression, schizophrenia, and Parkinson's disease, making them a key target for therapeutic development. nih.gov

A structurally similar compound, [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile ([18F]F-MTEB), has been developed as a radioligand for positron emission tomography (PET) imaging of mGlu5 receptors in the CNS. nih.gov The distribution of these receptors in brain regions such as the frontal cortex, caudate, putamen, nucleus accumbens, and hippocampus aligns with the neurocircuitry implicated in the aforementioned neurological conditions. nih.gov The development of such imaging agents underscores the importance of the thiazole-benzonitrile core in designing molecules that can interact with significant neurological targets. nih.gov

Furthermore, the broader class of thiazole derivatives has been explored for its potential in treating Parkinson's disease by targeting other mechanisms, such as monoamine oxidase B (MAO-B) inhibition. nih.govpreprints.orgpreprints.org For instance, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have demonstrated potent and selective MAO-B inhibitory activity, along with neuroprotective effects in preclinical models. nih.gov Similarly, novel thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting acetylcholinesterase and butyrylcholinesterase. nih.gov

In the context of depression, novel thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been synthesized and shown to have a high affinity for adenosine (B11128) A1 and A2A receptors. mdpi.com One such compound, 3-(7-Amino-2-benzylthiazolo[5,4-d]pyrimidin-5-yl)benzonitrile, was part of a series that demonstrated antidepressant-like effects in animal models. mdpi.com Additionally, a series of new benzo[d]thiazol derivatives were investigated for their potential antidepressant effects, with some compounds showing a significant decrease in immobility duration in the forced swimming test, a common preclinical model for depression. nih.gov

The investigation of thiazole-containing compounds extends to schizophrenia models as well. The interplay between serotonergic and glutamatergic systems is a key area of research in schizophrenia, and molecules that can modulate these systems are of significant interest. nih.gov While direct studies on this compound are lacking, the known involvement of mGlu5 receptors in schizophrenia provides a basis for its potential investigation. nih.gov

The following table summarizes the findings from a preclinical study on benzo[d]thiazol derivatives in a depression model.

| Compound | Percentage Decrease in Immobility Duration (%) |

| 2c | 89.96 |

| 2d | 89.62 |

| Fluoxetine (Reference) | 83.62 |

Data from a forced swimming test in mice. A higher percentage indicates a stronger antidepressant-like effect. nih.gov

Other Emerging Pharmacological Applications

Beyond neurological disorders, the thiazole scaffold is being investigated for a variety of other pharmacological activities.

Several studies have highlighted the anti-inflammatory potential of thiazole and benzothiazole derivatives. mdpi.comjyoungpharm.orgmdpi.com For example, novel benzothiazole-containing benzohydrazide (B10538) derivatives have been synthesized and shown to possess significant anti-inflammatory activity in carrageenan-induced rat paw edema models. jyoungpharm.org Certain compounds in this series demonstrated a reduction in edema comparable to or greater than the standard anti-inflammatory drug, indomethacin. jyoungpharm.org The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes. nih.gov

The thiazole ring is a component of some established and experimental antidiabetic agents. Research has been conducted on various thiazole derivatives for their potential to lower blood glucose levels. nih.govnih.govresearchgate.net For instance, a series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, with several compounds showing a significant lowering of plasma glucose. nih.gov Other research has focused on thiazolidinone derivatives, a class of compounds known to include antidiabetic agents, with new derivatives being synthesized and evaluated for their ability to lower blood glucose. researchgate.netresearchgate.net

The anticonvulsant potential of thiazole and benzothiazole derivatives has been an active area of research. nih.govmdpi.comzsmu.edu.uanih.govresearchgate.net In one study, a series of new benzo[d]thiazol derivatives were not only tested for antidepressant effects but also for their anticonvulsant activity in the maximal electroshock seizure (MES) test. nih.gov Two compounds from this series, 3n and 3q, demonstrated a high anticonvulsant effect, with ED50 values and protective indices similar to established anticonvulsant drugs like phenobarbital (B1680315) and valproate. nih.gov Thiazole-bearing 4-thiazolidinones have also been synthesized and shown to have excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and MES tests. mdpi.com

The table below presents the anticonvulsant activity of selected benzo[d]thiazol derivatives from a preclinical study.

| Compound | ED50 (mg/kg) in MES test | Protective Index (PI) |

| 3n | 46.1 | 6.34 |

| 3q | 64.3 | 4.11 |

A lower ED50 value indicates higher potency. The Protective Index is a measure of the margin of safety. nih.gov

While specific studies on this compound as a neuronal degeneration inhibitor in Tau-driven models were not identified, the broader class of thiazole derivatives is being investigated for neuroprotective properties in the context of neurodegenerative diseases. nih.gov Research into novel thiazole compounds for the treatment of Alzheimer's and Parkinson's diseases often involves assessing their ability to inhibit key enzymes implicated in these conditions, such as acetylcholinesterase and monoamine oxidases. nih.gov The neuroprotective effects of certain benzothiazole derivatives have also been noted in models of Parkinson's disease, where they have been shown to reduce oxidative damage. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Reagents and Building Blocks in Complex Molecular Architectures

The structural arrangement of 2-(2-methyl-1,3-thiazol-4-yl)benzonitrile makes it a valuable reagent in the construction of more complex molecular frameworks. The thiazole (B1198619) ring, a common scaffold in medicinal chemistry, and the benzonitrile (B105546) group, a precursor to various functional groups, offer multiple reaction sites for chemists to exploit. researchgate.net

The synthesis of such bifunctional molecules often involves well-established synthetic methodologies. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. synarchive.comorganic-chemistry.orgresearchgate.netmdpi.combepls.com In a hypothetical synthesis of the title compound, this could involve the reaction of a 2-haloketone bearing the benzonitrile moiety with thioacetamide (B46855).

Another powerful method for the formation of the aryl-thiazole bond is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is widely used to create carbon-carbon bonds between aryl halides and boronic acids or esters. nih.govnih.govaun.edu.egcdnsciencepub.comresearchgate.net For instance, a bromo-substituted benzonitrile could be coupled with a methylthiazole boronic acid derivative to yield this compound. The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a robust method for synthesizing complex molecules. nih.gov

The resulting compound can then serve as a building block for more intricate structures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening up a variety of synthetic pathways. The thiazole ring can also be further functionalized, providing additional points for molecular elaboration.

Development in Organic Electronic Materials and Polymers

The electronic properties of both the thiazole and benzonitrile moieties make this compound an interesting candidate for the development of organic electronic materials. Thiazole and its derivatives are known to be electron-rich heterocycles and have been incorporated into organic semiconductors. rsc.org The benzonitrile unit, on the other hand, is an electron-withdrawing group. ontosight.ai The combination of these two units in a single molecule can lead to intramolecular charge transfer (ICT) characteristics, which are often desirable in materials for organic light-emitting diodes (OLEDs). researchgate.netnih.govrsc.org

Thiazole-containing polymers have been synthesized and their properties investigated. For example, novel methacrylamide (B166291) polymers based on thiazole have been prepared and characterized. acs.org While specific research on polymers derived from this compound is not widely documented, the monomer's structure suggests its potential for incorporation into polymer chains, either as a pendant group or within the main backbone. Such polymers could exhibit interesting electronic and photophysical properties.

The development of host materials for OLEDs often involves the use of molecules with both electron-donating and electron-accepting components to facilitate charge transport. rsc.org The structure of this compound, with its donor-acceptor character, makes it a plausible candidate for such applications. Further research into its electronic properties, such as its HOMO and LUMO energy levels, would be necessary to fully assess its potential in this area.

Application as Dye Intermediates for Fluorescent Compounds

Thiazole derivatives are known to form the core of many fluorescent dyes. chim.itnih.govresearchgate.net The inherent fluorescence of some thiazole-containing compounds can be tuned by the introduction of various substituents. chim.it The presence of the benzonitrile group in this compound can influence the photophysical properties of any derived dyes.

The synthesis of fluorescent compounds based on this intermediate could involve reactions that extend the conjugation of the system or introduce other chromophoric groups. For instance, the nitrile group could be used as a synthetic handle to introduce other aromatic or heterocyclic rings, leading to more complex dye structures with potentially enhanced fluorescent properties.

The photophysical properties of thiazole-based dyes, such as their absorption and emission wavelengths, are highly dependent on their molecular structure. researchgate.net Research on thiazole-based fluorophores has shown that their emission can span the visible spectrum. researchgate.netrsc.org The specific substitution pattern of this compound suggests that it could be a precursor to dyes that emit in the blue to green region of the spectrum, a desirable range for many applications, including bio-imaging and materials science. researchgate.net

Q & A

Q. How is 2-(2-Methyl-1,3-thiazol-4-yl)benzonitrile synthesized, and what are the key reaction conditions?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-bromoacetylbenzonitrile with thioamide derivatives (e.g., thioacetamide) under reflux in ethanol forms the thiazole ring. Key conditions include maintaining anhydrous conditions, stoichiometric control of reactants, and temperature optimization (60–80°C) to achieve yields of ~48% .

Q. What spectroscopic methods are used to characterize this compound?

1H NMR (δ 7.71–8.07 ppm for aromatic protons), 13C NMR (δ 167.5 ppm for nitrile carbon), and elemental analysis (C, H, N content) confirm the structure. Melting point determination (223.8–228.5°C) and TLC (Rf = 0.43 in CH2Cl2/MeOH) validate purity .

Q. What are the primary research applications of this compound in neuroscience studies?

It serves as a structural analog of mGluR5 negative allosteric modulators (e.g., MTEP). Radiolabeled derivatives (e.g., 18F-MTEB) enable PET imaging to quantify mGluR5 distribution in neurological disorders .

Q. What safety precautions are recommended for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood due to nitrile toxicity. Solubility in DMSO (72 mg/mL) requires dilution protocols to avoid cytotoxicity in cellular assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise?

SHELX programs (e.g., SHELXL) are used for refinement, requiring high-resolution data (>1.0 Å). Challenges include crystal twinning and low diffraction quality. Slow evaporation from DMSO/EtOH mixtures improves crystal growth .

Q. How do electronic properties of the thiazole ring influence bioactivity, and how is this assessed experimentally?

Electron-withdrawing groups on the thiazole enhance nitrile reactivity. DFT calculations predict electron distribution, while substituent variation and competitive binding assays (e.g., IC50 vs. mGluR5) quantify activity changes .

Q. What strategies improve synthetic yield when encountering low conversion rates?

Optimize catalyst systems (e.g., Pd(OAc)2 for Suzuki coupling), solvent polarity (DMF for polar intermediates), and microwave-assisted synthesis to reduce reaction time. Yields improve from 48% to >70% under optimized conditions .

Q. How are conflicting bioactivity data across studies methodologically resolved?

Reproduce assays using standardized cell lines (e.g., HEK293 expressing mGluR5) and orthogonal techniques (SPR for binding kinetics, cAMP assays for functional activity). Meta-analysis identifies variables like ligand concentration or assay pH .

Q. What are key considerations in designing SAR studies for derivatives?

Systematically modify substituents on the thiazole (e.g., methyl → cyclopentyl) and benzonitrile (e.g., fluoro/methoxy groups). Use QSAR models to prioritize derivatives based on logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.